Propylhydrazine hydrochloride

Vue d'ensemble

Description

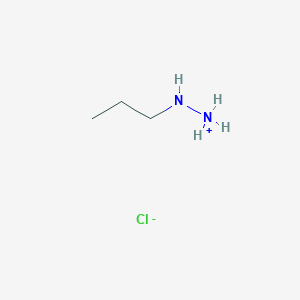

Propylhydrazine hydrochloride (PHC), with the chemical formula C₃H₉N₂·HCl, is a hydrazine derivative characterized by a propyl group attached to a hydrazine backbone, stabilized as a hydrochloride salt. It is synthesized via reactions involving hydrazides and aldehydes under acidic conditions, as exemplified in the preparation of hydrazones ().

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of propanol with hydrazine under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of bromo propane with hydrazine hydrate, followed by extraction and purification steps .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting hydrochloric acid hydrazine with isopropanol under the protection of an inert gas. This method is advantageous due to its high yield and low cost .

Analyse Des Réactions Chimiques

Types of Reactions: Propylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted hydrazines .

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry:

-

Biology:

- Chemoproteomic Profiling: This compound is utilized in chemoproteomic profiling to identify protein electrophiles in human cells. Specifically, it acts as a competitor in reverse-polarity activity-based protein profiling (RP-ABPP), aiding researchers in studying protein activity and interactions .

- Tumor Induction Studies: Research indicates that this compound can induce tumors in laboratory mice, highlighting its biological activity and potential implications for cancer research models.

-

Industrial Applications:

- Beyond academic research, this compound is used as an intermediate in chemical synthesis and as an antioxidant and corrosion inhibitor in various industrial processes.

Case Studies

Mécanisme D'action

The mechanism of action of propylhydrazine hydrochloride involves its reactivity as a nucleophilic hydrazine probe. It can interact with various molecular targets, including proteins and other biomolecules, through nucleophilic substitution and other reactions. This interaction can lead to the modification of molecular targets and the activation or inhibition of specific pathways .

Comparaison Avec Des Composés Similaires

Hydrazine Hydrochloride Derivatives

Phenylhydrazine Hydrochloride

- Structure : C₆H₅NHNH₂·HCl.

- Applications :

- Key Difference : Lacks the aliphatic propyl group of PHC, reducing its utility in materials science but enhancing aromatic reactivity.

4-Methoxyphenylhydrazine Hydrochloride

- Structure : CH₃OC₆H₄NHNH₂·HCl.

- Applications : Pharmaceutical intermediate (e.g., antiviral and vasodilating agents) ().

- Key Difference : Methoxy substitution enhances electron-donating properties, favoring electrophilic aromatic substitution over reductive applications.

Table 1: Comparison of Hydrazine Derivatives

Piperazine Derivatives

Piperazine Dihydrochloride

- Structure : C₄H₁₀N₂·2HCl.

- Applications : Antihelminthic drugs, polymer synthesis ().

- Key Difference : Cyclic structure with two amine groups, contrasting with PHC’s linear hydrazine backbone.

1-(5-Chloro-2-methoxyphenyl)piperazine HCl

- Structure : ClC₆H₃(OCH₃)NC₄H₈N·HCl.

- Applications : Serotonin receptor modulation ().

- Key Difference : Bulky aromatic substituents limit reducing activity but enhance receptor binding.

Table 2: Piperazine vs. PHC

Other Hydrochloride Salts

Procarbazine Hydrochloride

- Structure : C₁₂H₁₉N₃O·HCl.

- Applications : Chemotherapeutic agent ().

- Key Difference : Methylhydrazine moiety with a benzyl group, enabling DNA alkylation instead of reductive applications.

Promethazine Hydrochloride

Activité Biologique

Propylhydrazine hydrochloride (PHH) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research, and potential implications in pharmacology and toxicology.

This compound is a hydrazine derivative characterized by its nucleophilic properties. It acts primarily as a nucleophilic hydrazine probe , which allows it to interact with electrophilic centers in various biological molecules. This reactivity is essential for its application in activity-based protein profiling (ABPP) , a technique used to study protein functions and interactions in biological systems.

Key Mechanisms:

- Nucleophilic Reactivity: PHH can form covalent bonds with electrophiles, leading to the formation of new compounds. This property is utilized in synthetic chemistry and biological research to create complex molecular structures.

- Protein Profiling: As a probe, it helps identify active sites on proteins, providing insights into enzyme functions and metabolic pathways .

Biological Applications

- Research Tool:

- Pharmaceutical Development:

- Toxicological Studies:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on C. difficile Infection: Research demonstrated that PHH-based probes could effectively inhibit specific metabolic enzymes involved in C. difficile infections, suggesting potential therapeutic avenues for treatment .

- Carcinogenicity Assessments: Long-term studies on rodents exposed to hydrazine derivatives, including PHH, reported an increased incidence of various tumors, including liver and lung cancers. These findings underscore the need for careful evaluation of hydrazine compounds in drug development .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

propylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021208 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-66-5 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.